molecular formula C10H9NS B15134815 4-methyl-4aH-quinoline-2-thione

4-methyl-4aH-quinoline-2-thione

Cat. No.: B15134815
M. Wt: 175.25 g/mol
InChI Key: MDGLVXOJVSKUBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-4aH-quinoline-2-thione is a heterocyclic compound belonging to the quinoline family. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in medicinal, synthetic organic chemistry, and industrial chemistry. The unique structure of this compound, which includes a sulfur atom, makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-4aH-quinoline-2-thione can be achieved through several methods. One common approach involves the reaction of 2-aminobenzothiazole with methyl iodide in the presence of a base such as potassium carbonate. This reaction typically occurs under reflux conditions in an appropriate solvent like dimethylformamide.

Another method involves the cyclization of 2-mercaptoaniline with acetone in the presence of a strong acid catalyst, such as sulfuric acid. This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-methyl-4aH-quinoline-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous ether or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as triethylamine and are performed in solvents like acetonitrile or dichloromethane.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Alkylated or acylated derivatives of this compound.

Scientific Research Applications

4-methyl-4aH-quinoline-2-thione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a valuable tool in biochemical research.

    Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives have shown promise as drug candidates for conditions such as malaria, cancer, and bacterial infections.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it suitable for applications in materials science and catalysis.

Mechanism of Action

The mechanism of action of 4-methyl-4aH-quinoline-2-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interfere with cellular signaling pathways by modulating the activity of key proteins involved in signal transduction.

In biological systems, this compound can form complexes with metal ions, which can enhance its biological activity. The compound’s ability to generate reactive oxygen species (ROS) under certain conditions also contributes to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

4-methyl-4aH-quinoline-2-thione can be compared with other similar compounds, such as:

    Quinoline: Lacks the sulfur atom present in this compound, resulting in different chemical and biological properties.

    2-mercaptoquinoline: Contains a thiol group instead of a thione group, leading to variations in reactivity and biological activity.

    4-methylquinoline: Similar structure but without the thione group, affecting its chemical behavior and applications.

The uniqueness of this compound lies in its thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H9NS

Molecular Weight

175.25 g/mol

IUPAC Name

4-methyl-4aH-quinoline-2-thione

InChI

InChI=1S/C10H9NS/c1-7-6-10(12)11-9-5-3-2-4-8(7)9/h2-6,8H,1H3

InChI Key

MDGLVXOJVSKUBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=S)N=C2C1C=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.